High‑Throughput Screening Fingerprint Reveals Target Engagement Profile Distinct from Benzothiazole‑2‑Carbohydrazide and Quinoline‑Carbohydrazide Analogs
The target compound has been tested in at least eight distinct high‑throughput screening assays covering diverse targets (RGS4 activator, μ‑opioid receptor agonist, ADAM17 inhibitor, CHRM1 agonist, UPR activator, LtaS inhibitor, furin inhibitor, FadD2 inhibitor) . In contrast, the closest available analog, N'-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide (CAS 851978-81-9), lacks any annotated biological assay data in PubChem [1]. Likewise, N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851978-83-1) shows no deposited bioactivity record . This difference in screening annotation breadth provides a procurement‑relevant signal of differentiated pharmacological space coverage.
| Evidence Dimension | Number of distinct biological targets/assays with deposited screening data |
|---|---|
| Target Compound Data | ≥8 target-based assays (RGS4, OPRM1, ADAM17, CHRM1, UPR, LtaS, Furin, FadD2) |
| Comparator Or Baseline | Benzothiazole-2-carbohydrazide analog (CAS 851978-81-9): 0 assays; Quinoline-4-carbohydrazide analog (CAS 851978-83-1): 0 assays |
| Quantified Difference | At least 8 vs. 0 annotated targets |
| Conditions | Publicly deposited HTS data in PubChem/Chemsrc; assays from Johns Hopkins, Scripps, Burnham, Harvard, Broad, Pittsburgh centers |
Why This Matters
For users seeking pre‑annotated screening compounds with known activity profiles across multiple targets, the target compound offers substantially richer starting data than its closest purchasable analogs.
- [1] PubChem. N'-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CID 4248360). https://pubchem.ncbi.nlm.nih.gov/compound/4248360 View Source
